2-(6-(Aminomethyl)pyridin-3-yl)acetic acid
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Overview
Description
2-(6-(Aminomethyl)pyridin-3-yl)acetic acid is a chemical compound with the molecular formula C8H10N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Aminomethyl)pyridin-3-yl)acetic acid typically involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and effectiveness, allowing for the production of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids in one synthetic stage with high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of multicomponent reactions, such as the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid, is a promising approach for large-scale synthesis due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
2-(6-(Aminomethyl)pyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Scientific Research Applications
2-(6-(Aminomethyl)pyridin-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-(Aminomethyl)pyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to block γ-aminobutyric acid receptors, leading to effects on brain function . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
2-(6-(Aminomethyl)pyridin-3-yl)acetic acid can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridin-3-yl-acetic acids: These compounds have similar structures and are used for similar applications, including as antibacterial, antifungal, and antiviral agents.
Pyridine derivatives: These compounds share the pyridine ring structure and are used in a wide range of chemical and biological applications.
Properties
CAS No. |
34984-17-3 |
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Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-[6-(aminomethyl)pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C8H10N2O2/c9-4-7-2-1-6(5-10-7)3-8(11)12/h1-2,5H,3-4,9H2,(H,11,12) |
InChI Key |
BHEYASRGDVRLKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CC(=O)O)CN |
Origin of Product |
United States |
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